molecular formula C13H16N2O4 B1616583 Diethyl-[(2-pyridinylamino)methylen]malonat CAS No. 39080-52-9

Diethyl-[(2-pyridinylamino)methylen]malonat

Cat. No.: B1616583
CAS No.: 39080-52-9
M. Wt: 264.28 g/mol
InChI Key: UTOWBZDDOCVOEN-UHFFFAOYSA-N
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Description

Diethyl-[(2-pyridinylamino)methylen]malonat is a versatile compound derived from malonic acid and pyridine-2-carbaldehyde. It is widely used in various fields of research due to its unique chemical properties and availability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat typically involves the reaction of diethyl malonate with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[(2-pyridinylamino)methylen]malonat undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions yield alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Diethyl-[(2-pyridinylamino)methylen]malonat is used in several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl-[(2-pyridinylamino)methylen]malonat involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Pyridine-2-carbaldehyde
  • Malonic acid derivatives

Uniqueness

Diethyl-[(2-pyridinylamino)methylen]malonat is unique due to its combination of malonic acid and pyridine-2-carbaldehyde moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-18-12(16)10(13(17)19-4-2)9-15-11-7-5-6-8-14-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOWBZDDOCVOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303618
Record name diethyl-[(2-pyridinylamino)methylen]malonat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39080-52-9
Record name 39080-52-9
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Record name diethyl-[(2-pyridinylamino)methylen]malonat
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL (2-PYRIDYLAMINOMETHYLENE)MALONATE
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Synthesis routes and methods

Procedure details

The reaction vessel was charged with 564 parts of 2-aminopyridine, 1,008 parts malonic acid diethyl ester and 3,110 parts orthoformic acid triethyl ester and heated with stirring at about 130° C. In the course of the reaction the ethanol that formed was distilled out of the reaction mixture through a short column within 4 to 5 hours. Then most of the unreacted orthoformic acid triethyl ester was evaporated from the solution, first at atmospheric pressure and then at 40 mm Hg. After the mixture was cooled, the crystallized pyridylaminomethylenemalonic acid diethyl ester was filtered out and repeatedly washed with alcohol. The filtrate and the washing liquids were combined and, after the distillation process described in Example 1, they were recycled with the next batch. The yield of the above-named product amounted to 96% of the theory with reference to amino-pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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